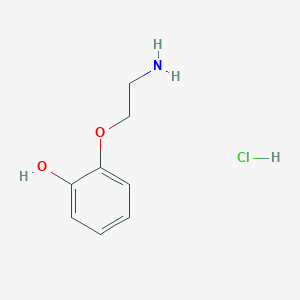

2-(2-Aminoethoxy)phenol;hydrochloride

Description

2-(2-Aminoethoxy)phenol hydrochloride is an organic compound featuring a phenol ring substituted with a 2-aminoethoxy group (-O-CH₂CH₂-NH₂) and a hydrochloride counterion. While direct synthesis data for this specific compound are absent in the provided evidence, its structural analogs and derivatives suggest it is synthesized via acid hydrolysis or alkylation reactions involving hydrochloric acid (HCl), as observed in related compounds like 2-amino-5-methylphenol hydrochloride (50.8% yield using HCl/THF) and 3-(2-(2-aminoethoxy)ethoxy)acetamido derivatives (38% yield with HCl/MeOH) . The compound’s molecular formula is inferred as C₈H₁₂ClNO₂ (molecular weight: ~189.45 g/mol), based on structural similarities to compounds in the evidence. Its primary applications likely align with pharmaceutical intermediates or research chemicals, analogous to 2-(2-methoxyphenoxy)ethylamine hydrochloride (a carvedilol intermediate) .

Properties

IUPAC Name |

2-(2-aminoethoxy)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-5-6-11-8-4-2-1-3-7(8)10;/h1-4,10H,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUKLMDEOOJNPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)phenol;hydrochloride typically involves the reaction of 2-chloroethanol with phenol in the presence of a base to form 2-(2-hydroxyethoxy)phenol. This intermediate is then reacted with ammonia to produce 2-(2-aminoethoxy)phenol. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)phenol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Various amine derivatives.

Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

Overview

2-(2-Aminoethoxy)phenol;hydrochloride is a compound that has garnered attention in various scientific fields due to its unique chemical properties and biological activities. This article explores its applications in chemistry, biology, medicine, and industry, supported by case studies and data tables.

Chemistry

This compound serves as a significant building block in organic synthesis. It is utilized in the preparation of various chemical derivatives and complexes, particularly in coordination chemistry where it acts as a ligand. Its ability to undergo oxidation and reduction reactions makes it versatile for synthesizing other compounds.

| Reaction Type | Example Reagents | Outcome |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Formation of quinones |

| Reduction | Sodium borohydride (NaBH4) | More saturated amines |

| Substitution | Nucleophiles | Diverse chemical derivatives |

Biology

The compound has been studied extensively for its role as a substrate for monoamine oxidase B (MAO-B). Research indicates that it may function as an MAO-B inhibitor, which has implications for treating neurological disorders such as Parkinson's disease.

Case Study : A study demonstrated that this compound can enhance the release of catecholamines, which are critical for cognitive functions and mood regulation.

Medicine

Ongoing research highlights the potential therapeutic applications of this compound, particularly in neuroprotection and anti-inflammatory effects.

- Neuroprotective Effects : It has been shown to protect neurons from degeneration by modulating neurotransmitter levels.

- Anti-inflammatory Properties : The compound inhibits pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Data Table : Summary of Biological Activities

| Activity Type | Mechanism | Potential Application |

|---|---|---|

| Neuroprotection | Enhances catecholamine release | Treatment of neurodegenerative diseases |

| Anti-inflammatory | Inhibits cytokine production | Management of inflammatory disorders |

Industry

In industrial applications, this compound is used in the production of polymers and other materials. Its role as a reagent in dye synthesis is also noteworthy, where it aids in creating complex dyes through diazotization processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)phenol;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Key Observations:

Structural Variations: Substituent Position: 2-Amino-6-methoxyphenol hydrochloride prioritizes methoxy and amino groups at positions 6 and 2, respectively, whereas the target compound features an aminoethoxy group at position 2. Chain Complexity: Compounds like 3-(2-(2-aminoethoxy)ethoxy)acetamido derivatives and 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride introduce extended ethoxy chains, increasing hydrophilicity and versatility in drug conjugation.

Synthetic Methods: HCl is a common reagent for forming hydrochloride salts, as seen in 2-amino-5-methylphenol hydrochloride (50.8% yield) and JMX0286 (38% yield) . Multi-step syntheses (e.g., ) often involve coupling reactions and purification via HPLC or recrystallization.

Functional Applications: Pharmaceutical Intermediates: 2-(2-methoxyphenoxy)ethylamine hydrochloride and similar compounds are critical in synthesizing beta-blockers like carvedilol. Research Chemicals: Derivatives with extended ethoxy chains (e.g., ) are used in polymer chemistry and targeted drug delivery.

Research Findings and Challenges

- Purity and Yield: Yields for hydrochloride salts vary widely (38–95%), influenced by reaction conditions and purification methods. For example, compound JMX0286 achieved 95% HPLC purity , while 2-amino-5-methylphenol hydrochloride had a moderate 50.8% yield .

- Stability and Storage : Hydrochloride salts generally require inert atmospheres or room-temperature storage to prevent degradation .

Biological Activity

2-(2-Aminoethoxy)phenol; hydrochloride, also known as N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 192.64 g/mol

- Structural Features : The compound features an aminoethoxy group that enhances its solubility and potential interactions with biological targets.

Biological Activities

The biological activities of 2-(2-Aminoethoxy)phenol; hydrochloride can be categorized into several key areas:

-

Anticancer Activity

- Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells . The mechanism often involves the inhibition of critical signaling pathways associated with cancer cell proliferation.

- Enzyme Inhibition

-

Antioxidant Properties

- Antioxidant activity is another significant feature, which helps in reducing oxidative stress within cells. This property is vital for protecting normal cells from damage during cancer therapies.

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that 2-(2-Aminoethoxy)phenol; hydrochloride significantly reduced the viability of cancer cell lines at micromolar concentrations. The IC values observed ranged from 1 to 10 µM depending on the specific cell line tested .

- Mechanistic Insights : Research indicated that the phenolic structure contributes to its biological activity by facilitating interactions with cellular proteins involved in apoptosis and cell cycle regulation .

Data Table: Biological Activity Overview

Q & A

Q. What are the key spectroscopic characteristics for identifying 2-(2-Aminoethoxy)phenol hydrochloride in synthetic mixtures?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C), FT-IR , and mass spectrometry (ESI-MS) to confirm structural integrity. For example, the phenolic -OH stretch appears at ~3200–3500 cm⁻¹ in IR, while the protons on the aminoethoxy chain resonate at δ 3.4–3.8 ppm (¹H NMR) . The chloride counterion can be verified via ion chromatography or elemental analysis. Cross-reference with databases using the InChIKey (e.g., NGPFHPADAGAUDR) for validation .

Q. How can the purity of 2-(2-Aminoethoxy)phenol hydrochloride be assessed using chromatographic methods?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Monitor UV absorbance at 254 nm. For TLC, use silica gel plates with a butanol/acetic acid/water (4:1:1) system; the compound typically shows an Rf of ~0.3. Compare retention times with a certified reference standard, and validate purity >95% via integration of chromatographic peaks .

Q. What synthetic routes are most efficient for producing 2-(2-Aminoethoxy)phenol hydrochloride at laboratory scale?

- Methodological Answer : A two-step synthesis is common:

Williamson Ether Synthesis : React phenol derivatives with 2-chloroethylamine in basic conditions (K₂CO₃/DMF, 60°C, 12 hr) to form the ether linkage.

Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/diethyl ether .

Yields typically range from 65–80%, with purity confirmed via melting point (mp ~180–185°C) .

II. Advanced Research Questions

Q. What strategies are effective in resolving contradictory solubility data for 2-(2-Aminoethoxy)phenol hydrochloride across different solvent systems?

- Methodological Answer : Perform phase-solubility studies in buffered aqueous systems (pH 1–10) and polar aprotic solvents (DMF, DMSO). The compound shows pH-dependent solubility , with maximum solubility in acidic conditions (pH <3, ~50 mg/mL) due to protonation of the amine. In DMSO, solubility exceeds 100 mg/mL. Contradictions often arise from residual moisture in hygroscopic samples; use Karl Fischer titration to quantify water content and adjust solvent conditions .

Q. How can PROTAC® conjugates incorporating 2-(2-Aminoethoxy)phenol hydrochloride be optimized for blood-brain barrier (BBB) penetration?

- Methodological Answer : Modify the PEG linker length (e.g., PEG₃ vs. PEG₆) to balance hydrophilicity and molecular weight (<500 Da for BBB permeability). Introduce targeting moieties (e.g., VHL ligands) via click chemistry, as demonstrated in PROTAC® building blocks like (S,R,S)-AHPC-PEG1-NH2 hydrochloride . Validate BBB penetration using in vitro models (e.g., MDCK-MDR1 cells) and LC-MS/MS quantification in cerebrospinal fluid .

Q. What catalytic systems show promise for stereoselective modifications of the aminoethoxy group in 2-(2-Aminoethoxy)phenol hydrochloride?

- Methodological Answer : Chiral palladium catalysts (e.g., Pd(OAc)₂ with BINAP ligands) enable asymmetric alkylation of the aminoethoxy chain. For oxidation to ketones, use TEMPO/NaClO under biphasic conditions (CH₂Cl₂/H₂O). Reaction progress is monitored via chiral HPLC (Chiralpak AD-H column), achieving enantiomeric excess (ee) >90% in optimized systems .

Q. How do structural modifications to the phenol ring affect the compound’s stability under physiological conditions?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂ at the para position) to enhance oxidative stability, as shown in analogs like 4-(2-Aminoethoxy)-3-methoxybenzoic acid hydrochloride. Assess stability via accelerated degradation studies (40°C/75% RH, 4 weeks) and quantify degradation products using UPLC-QTOF. Methylation of the phenolic -OH increases plasma half-life from 2 hr to >8 hr in rodent models .

III. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of 2-(2-Aminoethoxy)phenol hydrochloride derivatives?

- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects. For example, conflicting reports on cytotoxicity (IC₅₀ ranging from 10–100 μM) may arise from differences in serum protein binding ; use equilibrium dialysis to measure free drug concentrations. Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.